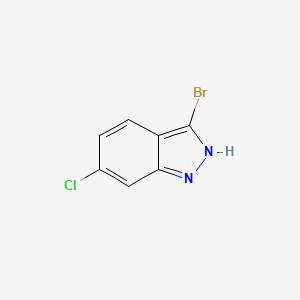

3-Bromo-6-chloro-1H-indazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-6-chloro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBNJOBVRVWUTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646254 | |

| Record name | 3-Bromo-6-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-34-6 | |

| Record name | 3-Bromo-6-chloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 6 Chloro 1h Indazole and Its Analogues

Strategic Approaches to Halogenated Indazole Synthesis

The synthesis of halogenated indazoles, such as 3-Bromo-6-chloro-1H-indazole, is a focal point in medicinal chemistry due to their role as key intermediates in the development of pharmacologically active molecules. The strategic introduction of halogen atoms onto the indazole scaffold allows for subsequent functionalization, making these compounds versatile building blocks. Methodologies for their synthesis are diverse, ranging from classical multi-step sequences involving substituted anilines to modern catalyst-based approaches that offer improved efficiency and selectivity.

Multi-Step Synthesis from Substituted Aniline (B41778) Precursors

A traditional and widely employed strategy for constructing halogenated indazoles relies on a multi-step sequence starting from appropriately substituted aniline precursors. This bottom-up approach allows for precise control over the substitution pattern of the final indazole ring. The process typically involves the sequential introduction of the required halogen atoms onto the aniline ring, followed by diazotization and intramolecular cyclization to form the bicyclic indazole system. Aromatic amines are common structural motifs in pharmaceuticals, and direct C-H functionalization is an efficient alternative to multi-step syntheses which can be costly and generate significant waste. uva.nl

The introduction of a chlorine atom onto the aniline precursor is a critical step in the synthesis of compounds like this compound. Direct chlorination of unprotected anilines can be challenging due to the high reactivity of the amino group, which can lead to over-reaction and the formation of undesired byproducts. beilstein-journals.org However, methods have been developed to achieve regioselective chlorination.

One approach involves the use of copper(II) chloride (CuCl₂) in an ionic liquid as the solvent. This method allows for the direct chlorination of unprotected anilines with high yield and regioselectivity, typically favoring para-substitution. beilstein-journals.org The reaction is believed to proceed through the oxidation of aniline by Cu(II), followed by the addition of the chloride ion. beilstein-journals.org Another strategy is the palladium-catalyzed meta-C–H chlorination of anilines using norbornene as a mediator, which demonstrates good functional group tolerance. nih.gov

| Reagent/Catalyst | Position of Chlorination | Key Features |

| Copper(II) chloride (CuCl₂) | Para | High yield and regioselectivity for unprotected anilines under mild conditions. beilstein-journals.org |

| Palladium (Pd) catalyst with norbornene mediator | Meta | Utilizes a pyridone-based ligand and tolerates various functional groups. nih.gov |

| Sulfonyl chloride, Chlorine, N-chlorosuccinimide | Ortho and Para | Direct chlorination methods for unprotected anilines. beilstein-journals.org |

Following chlorination, or as a separate strategic step, bromination of the aniline precursor is performed. Similar to chlorination, direct bromination of anilines is highly facile due to the activating effect of the amino group, often leading to polybromination. youtube.com For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. youtube.com

To achieve selective monobromination, the reactivity of the aniline must be attenuated. This is commonly done by acylating the amino group to form an anilide. The bulky acyl group not only reduces the activating effect on the ring but also sterically hinders the ortho positions, favoring para-bromination. The protecting group can then be removed by hydrolysis to regenerate the brominated aniline. youtube.com Alternative brominating reagents like N-bromosuccinimide (NBS) are also employed to achieve more controlled bromination. nih.gov For the synthesis of 3-bromoindazoles specifically, an efficient method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under ultrasound-assisted conditions, which facilitates C-H bond cleavage and C-Br bond formation at the C3 position of the indazole ring. nih.gov

| Reagent/Method | Substrate | Selectivity | Key Features |

| Bromine Water | Aniline | Ortho, Para | Leads to polybromination (2,4,6-tribromoaniline). youtube.com |

| Acylation followed by Bromination | Aniline | Para | Acetyl group reduces ring activation and sterically hinders ortho positions. youtube.com |

| N-Bromosuccinimide (NBS) | 2,6-dichlorobenzonitrile | Regioselective | Identified as an optimal reagent for specific transformations. nih.gov |

| DBDMH with Ultrasound | Indazoles | C3 position | Rapid and efficient C-H bromination. nih.gov |

The final key step in this multi-step synthesis is the transformation of the halogenated aniline precursor into the indazole ring system. This is typically achieved through a diazotization reaction followed by an intramolecular cyclization. The process begins with the treatment of the primary aromatic amine with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. icrc.ac.ir

This highly reactive diazonium intermediate then undergoes a spontaneous or induced intramolecular cyclization, where the diazonium group is attacked by a nucleophilic position on the aromatic ring, leading to the formation of the N-N bond and the closure of the five-membered pyrazole (B372694) ring characteristic of the indazole system. The specific conditions for cyclization can vary depending on the substrate and the desired product. researchgate.net This tandem diazotization/cyclization approach is a powerful method for constructing fused heterocyclic systems. nih.gov

| Starting Material | Reaction | Product | Key Aspect |

| Halogenated Aniline | Diazotization with NaNO₂/Acid | Diazonium Salt | Formation of a reactive intermediate. icrc.ac.ir |

| Diazonium Salt | Intramolecular Cyclization | Halogenated Indazole | Ring closure to form the bicyclic system. researchgate.net |

Sequential Halogenation and Cyclization Techniques

An alternative to the multi-step synthesis from aniline precursors involves the formation of the indazole ring first, followed by sequential halogenation. However, a more common and strategically advantageous approach involves the cyclization of a precursor that already contains a leaving group positioned for a subsequent nucleophilic aromatic substitution (SNAr) reaction.

For example, a synthetic route to a 7-Bromo-4-chloro-1H-indazol-3-amine, an intermediate for the drug Lenacapavir, utilizes 3-bromo-2,6-dichlorobenzonitrile (B3239784) as a precursor. This compound undergoes a regioselective SNAr cyclization with hydrazine (B178648). In this reaction, hydrazine displaces one of the chlorine atoms to form the indazole ring, with the bromo and the other chloro substituents remaining on the benzene (B151609) portion of the molecule. nih.gov This method highlights a strategy where the cyclization step concurrently incorporates a key part of the final structure. Another example involves the selective bromination of an indazole derivative at position 3, which is then subjected to a Suzuki-Miyaura coupling reaction, demonstrating a sequence of halogenation followed by further functionalization. nih.gov

Catalyst-Based Synthetic Advancements

Modern synthetic chemistry has seen a shift towards catalyst-based methods to improve the efficiency, selectivity, and environmental footprint of chemical transformations. The synthesis of halogenated indazoles has significantly benefited from these advancements, particularly through the use of transition metal catalysts like palladium and copper.

Palladium-catalyzed cross-coupling reactions are widely used. For instance, the synthesis of 2,3-diphenyl-2H-indazole derivatives can be achieved through a palladium-catalyzed arylation of a 2-phenyl-2H-indazole. nih.gov Similarly, copper-catalyzed reactions have proven effective for the synthesis of N-substituted indazoles. A notable method is the copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. This reaction, using copper(I) iodide (CuI) as the catalyst and 1,10-phenanthroline (B135089) as the ligand, allows for the formation of the indazole ring from readily available ortho-chloro precursors. beilstein-journals.org These catalyst-based methods often proceed under milder conditions and offer access to a broader range of substituted indazole analogues. beilstein-journals.orgorganic-chemistry.org

| Catalyst System | Reaction Type | Substrate | Product |

| Palladium(II) acetate (B1210297) | Arylation | 2-phenyl-2H-indazole | 2,3-diphenyl-2H-indazole derivatives. nih.gov |

| Copper(I) iodide / 1,10-phenanthroline | Intramolecular N-arylation | o-chlorinated arylhydrazones | N-phenyl- and N-thiazolyl-1H-indazoles. beilstein-journals.org |

Transition Metal-Catalyzed Methods

Transition metal catalysis is a cornerstone in the synthesis of the indazole nucleus, offering efficient routes for C-N and N-N bond formation. Palladium, copper, and rhodium are frequently employed catalysts in these transformations.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are instrumental in functionalizing haloindazoles or in constructing the bicyclic ring system itself. For instance, palladium catalysts can mediate the intramolecular C-N bond formation of o-alkyne azoarenes or the amination of aryl halides to build the indazole core. One approach involves the reaction of 2-bromobenzaldehydes with monosubstituted hydrazines in the presence of a palladium acetate catalyst with a phosphine (B1218219) ligand.

Copper-catalyzed reactions provide an alternative, often more economical, pathway. Copper(I) iodide (CuI) and copper(II) acetate (Cu(OAc)₂) have been used to mediate the synthesis of 1H-indazoles from o-haloaryl N-sulfonylhydrazones. One-pot, three-component reactions using copper catalysts can efficiently produce 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097).

Rhodium-catalyzed C-H activation and annulation reactions represent a more modern approach. For example, Rh(III)/Cu(II) systems can catalyze the sequential C–H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes to form 1H-indazoles.

Table 1: Examples of Transition Metal-Catalyzed Indazole Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Pd(OAc)₂ / dppp | 2-Bromobenzaldehyde, Hydrazine | 1H-Indazole | |

| CuI / TMEDA | 2-Bromobenzaldehyde, Primary Amine, Sodium Azide | 2H-Indazole | |

| [Cp*RhCl₂]₂ / Cu(OAc)₂ | Azobenzene, Alkene | 1H-Indazole |

Acid/Base Catalyzed Approaches

Acid and base catalysis plays a crucial role in both the synthesis of the indazole ring and its subsequent functionalization, particularly in alkylation reactions where regioselectivity is a key concern.

Base-mediated alkylation is the most common method for N-substitution on the indazole ring. The choice of base can significantly influence the ratio of N1 to N2 isomers. Strong bases like sodium hydride (NaH) are often used to deprotonate the indazole, forming an indazolide anion which then reacts with an alkylating agent. Weaker bases, such as potassium carbonate (K₂CO₃), are also frequently used, though they may lead to different selectivity outcomes. The combination of NaH in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1-selectivity in the alkylation of various substituted indazoles.

Acid-catalyzed methods are also employed. Trifluoromethanesulfonic acid (TfOH) has been shown to promote the selective N2-alkylation of 1H-indazoles with diazo compounds in a metal-free system, affording excellent yields and high regioselectivity. Under mildly acidic conditions, regioselective protection of the indazole at the N2 position can be achieved, whereas thermodynamic conditions (often involving a base and heat) can favor N1 protection.

Green Chemistry Principles in Indazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indazoles to create more sustainable and environmentally friendly processes. Key strategies include the use of heterogeneous catalysts, greener solvents, and alternative energy sources like microwave irradiation.

One approach involves using heterogeneous copper oxide nanoparticles supported on activated carbon (CuO@C) as an efficient and recyclable catalyst. This system has been used for the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide under ligand-free and base-free conditions. The use of polyethylene (B3416737) glycol (PEG) as a green, recyclable solvent further enhances the environmental credentials of this method.

Another green method employs ammonium (B1175870) chloride as a mild acid catalyst in ethanol (B145695) for the synthesis of 1H-indazoles via a grinding protocol, which minimizes solvent waste and energy consumption. Microwave-assisted synthesis has also been explored, offering a way to accelerate reactions and improve yields, thereby reducing energy usage and potential side reactions. The development of metal-free synthetic routes, such as the PIFA-mediated direct aryl C-H amination of arylhydrazones, also aligns with green chemistry principles by avoiding potentially toxic and costly metal catalysts.

Regioselective Synthesis of Indazole Isomers

A significant challenge in the synthesis and functionalization of indazoles is controlling regioselectivity, particularly concerning substitution at the N1 and N2 positions of the pyrazole ring. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. However, direct alkylation of the 1H-indazole scaffold often yields a mixture of N1 and N2 substituted products, necessitating careful control of reaction conditions to favor the desired isomer.

Control of N1- vs. N2-Substitution in Indazole Alkylation

The outcome of N-alkylation is a delicate balance of steric and electronic effects of substituents on the indazole ring, the nature of the alkylating agent, and the reaction conditions (base, solvent, temperature).

Steric and Electronic Effects: Substituents on the indazole ring exert significant influence. For example, bulky substituents at the C3 position can sterically hinder the N2 position, favoring N1 alkylation. Conversely, electron-withdrawing groups at the C7 position, such as -NO₂ or -CO₂Me, have been shown to confer excellent N2 regioselectivity (≥ 96%). Computational studies suggest that for indazoles with simple C3 alkyl groups, greater steric hindrance leads to a smaller energy difference between the transition states for N1 and N2 alkylation, reducing selectivity.

Thermodynamic vs. Kinetic Control: The regioselectivity can often be directed by choosing conditions that favor either the kinetic or thermodynamic product. N1-isomers are typically the thermodynamically more stable product. Therefore, conditions that allow for equilibration, such as using specific α-halo carbonyl electrophiles, can favor the formation of the N1-substituted product. In contrast, short reaction times under Silyl Hilbert-Johnson glycosylation conditions can favor the kinetic N2-isomer, while longer reaction times allow for equilibration to the thermodynamic N1-isomer.

Influence of Reaction Conditions on Regioselectivity

The choice of solvent and base is critical in directing the regiochemical outcome of indazole alkylation. The polarity of the solvent can affect the reactivity of the indazolide anion. For example, the use of sodium hexamethyldisilazide (NaHMDS) as a base in tetrahydrofuran (THF) or dimethyl sulfoxide (B87167) (DMSO) has shown solvent-dependent regioselectivity.

A systematic study on various C3, C4, C5, C6, and C7 substituted indazoles highlighted that using NaH in THF consistently favors N1-alkylation for many substrates. However, Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) have been shown to strongly favor the formation of the N2-regioisomer. The interplay between the cation of the base and the indazole substrate can also be a factor; it has been postulated that the Na⁺ cation from NaH may coordinate with the N2-atom and an electron-rich C3 substituent, thereby directing the alkylating agent to the N1 position.

Table 2: Influence of Reaction Conditions on Indazole N-Alkylation Regioselectivity

| Indazole Substrate | Conditions (Base, Solvent) | Alkylating Agent | Major Isomer | N1:N2 Ratio | Reference |

|---|---|---|---|---|---|

| 1H-Indazole | NaH, THF | n-Pentyl bromide | N1 | >99:1 | |

| 1H-Indazole | DEAD, PPh₃, THF | n-Pentanol | N2 | 1:2.5 | |

| 7-Nitro-1H-indazole | NaH, THF | n-Pentyl bromide | N2 | 4:96 | |

| 4-Nitro-1H-indazole | Silyl Hilbert-Johnson | Ribose derivative | N2 (kinetic) | - |

Synthesis of Related Indazole Derivatives for Comparative Studies

The synthesis of a variety of indazole derivatives is crucial for establishing structure-activity relationships (SAR) in medicinal chemistry and for comparative studies of their chemical properties. This often involves preparing analogues with different substitution patterns on both the benzene and pyrazole rings.

For example, a series of 1H-indazole amide derivatives were synthesized to evaluate their activity as kinase inhibitors. Similarly, novel 1H-indazole derivatives with disubstituent groups at the C4 and C6 positions have been prepared to investigate their potential as enzyme inhibitors. The synthesis of 3-aminoindazoles is of particular interest, as this scaffold is found in several potent therapeutic agents. A common route to 3-aminoindazoles involves the SNAr reaction of a 2-halobenzonitrile derivative with hydrazine. For instance, 3-bromo-6-chloro-2-fluorobenzonitrile (B2696780) reacts with hydrazine to produce 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the HIV drug Lenacapavir.

Comparative studies often require the unambiguous synthesis of both N1- and N2-alkylated isomers. This is achieved by exploiting the regioselective methods described previously or by employing synthetic strategies that build the ring with the N-substituent already in place. For instance, using N-alkyl or N-arylhydrazines in a cyclization reaction with an ortho-haloaryl carbonyl compound can provide regioselective access to N1-substituted indazoles. The synthesis of 2,3-diphenyl-2H-indazole derivatives has been accomplished via palladium-catalyzed arylation of 2-phenyl-2H-indazole with a substituted halobenzene for anticandidal studies. These diverse synthetic approaches allow for the creation of libraries of related indazole derivatives, enabling detailed comparative analysis of their biological and chemical characteristics.

Synthesis of Carboxylic Acid Derivatives of Halogenated Indazoles

The introduction of a carboxylic acid group onto the halogenated indazole ring is a key transformation, enabling the formation of amides, esters, and other derivatives. While direct carboxylation of this compound can be challenging, multi-step sequences starting from appropriately substituted precursors are commonly employed.

A representative strategy for the synthesis of a carboxylic acid derivative of a bromo-indazole involves a sequence of bromination, nitration, esterification, and reduction, followed by cyclization to form the indazole core. For instance, the synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid derivatives commences from 2-methylbenzoic acid. researchgate.net This foundational patent outlines a pathway that can be adapted for analogues like this compound. The general approach involves building the substituted benzene ring first, followed by the construction of the fused pyrazole ring.

Detailed Research Findings:

The synthesis of indazole-4-carboxylic acids often starts with a substituted toluene (B28343) or benzoic acid. A typical synthetic sequence is outlined below, based on the synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid. researchgate.net

Halogenation and Nitration: The initial step involves the bromination and nitration of a suitable benzoic acid precursor.

Esterification: The carboxylic acid is converted to its methyl ester to protect it during subsequent reactions.

Reduction: The nitro group is reduced to an amino group, typically using a reducing agent like zinc. researchgate.net

Diazotization and Cyclization: The amino group is diazotized, which then cyclizes to form the indazole ring system.

N-Alkylation: The indazole nitrogen is alkylated, for example, with a cyclopentyl group.

Hydrolysis: The methyl ester is hydrolyzed to yield the final carboxylic acid derivative.

This robust methodology allows for the preparation of various halogenated indazole carboxylic acids. The existence of compounds such as this compound-4-carboxylic acid suggests that similar synthetic strategies are utilized for its preparation.

Table 1: General Synthetic Strategy for Halogenated Indazole Carboxylic Acids This table is representative of a general strategy and not specific to this compound.

| Step | Reaction | Reagents and Conditions (Example) | Purpose |

| 1 | Bromination/Nitration | Br₂, HNO₃/H₂SO₄ | Introduction of halogen and nitro groups |

| 2 | Esterification | Methanol, H₂SO₄ | Protection of the carboxylic acid |

| 3 | Reduction | Zn, Acetic Acid | Conversion of nitro to amino group |

| 4 | Cyclization | NaNO₂, HCl | Formation of the indazole ring |

| 5 | N-Alkylation | Cyclopentyl bromide, K₂CO₃ | Introduction of substituent on the indazole nitrogen |

| 6 | Hydrolysis | LiOH, H₂O/THF | Deprotection to yield the carboxylic acid |

Synthesis of Nitrogenous Derivatives from Indazole Cores

The introduction of nitrogen-containing functional groups onto the this compound core is critical for modulating its pharmacological properties. Methodologies for creating amino-indazoles and more complex heterocyclic systems like triazoles have been extensively explored for analogous compounds.

One of the most direct methods for the synthesis of 3-aminoindazoles involves the cyclization of a substituted 2-halobenzonitrile with hydrazine. nih.govresearchgate.netsemanticscholar.orgchemrxiv.org For example, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the HIV capsid inhibitor Lenacapavir, is achieved through the reaction of 3-bromo-2,6-dichlorobenzonitrile with hydrazine hydrate (B1144303). nih.govsemanticscholar.org This reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by cyclization. This approach highlights a powerful method for constructing the 3-aminoindazole scaffold, which is applicable to various halogenated precursors.

Detailed Research Findings:

The synthesis of nitrogenous derivatives can be broadly categorized into the introduction of simple amino groups and the construction of more complex heterocyclic rings.

Synthesis of 3-Aminoindazoles: The reaction of ortho-halobenzonitriles with hydrazine is a well-established method. The regioselectivity of the cyclization is a key consideration. In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, the reaction of 3-bromo-2,6-dichlorobenzonitrile with hydrazine hydrate yields the desired product in good yield. nih.gov This process has been optimized for large-scale production, demonstrating its industrial applicability. researchgate.netchemrxiv.org

Synthesis of Triazole Derivatives: More complex nitrogenous derivatives, such as 1,2,3-triazoles, can be synthesized from halogenated indazoles using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". This involves the reaction of an N-propargylated indazole with an organic azide. A series of novel 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole core has been synthesized using this method. banglajol.infobanglajol.inforesearchgate.net The 6-bromo-1H-indazole is first reacted with propargyl bromide to introduce the alkyne functionality, which then undergoes a cycloaddition with various substituted azides.

Table 2: Synthesis of Nitrogenous Derivatives of Halogenated Indazoles This table provides examples from analogous systems.

| Derivative Type | Synthetic Method | Starting Material Example | Reagents (Example) | Product Example |

| 3-Aminoindazole | SNAr and Cyclization | 3-Bromo-2,6-dichlorobenzonitrile | Hydrazine hydrate | 7-Bromo-4-chloro-1H-indazol-3-amine nih.gov |

| 1,2,3-Triazole | N-propargylation followed by CuAAC | 6-Bromo-1H-indazole | 1. Propargyl bromide, K₂CO₃ 2. Substituted azide, Cu(I) catalyst | 1-((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)-6-bromo-1H-indazole banglajol.info |

Chemical Reactivity and Derivatization Strategies for 3 Bromo 6 Chloro 1h Indazole

Exploration of Reaction Types

The reactivity of 3-bromo-6-chloro-1H-indazole can be categorized into several key reaction types. These include nucleophilic substitution of the halogen atoms, oxidation and reduction of the indazole core or its substituents, and various cyclization reactions to construct more elaborate heterocyclic systems.

The halogen atoms at the C3 and C6 positions of the indazole ring are key sites for modification through nucleophilic substitution reactions, particularly those catalyzed by transition metals. The bromine atom at the C3 position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the chlorine atom at the C6 position.

Suzuki-Miyaura Cross-Coupling: This reaction is a powerful method for forming carbon-carbon bonds. In the context of 3-bromoindazoles, it is used to introduce aryl or heteroaryl substituents at the 3-position. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like Cs₂CO₃ or K₃PO₄, and an arylboronic acid. researchgate.netresearchgate.net Microwave irradiation has been shown to accelerate these coupling reactions significantly. researchgate.netresearchgate.net While specific studies on this compound are not extensively detailed in the provided literature, the general reactivity of 3-bromoindazoles suggests that it would readily undergo Suzuki-Miyaura coupling at the C3 position. researchgate.netresearchgate.netias.ac.in

Buchwald-Hartwig Amination: This is another important palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgnih.govorganic-chemistry.orglibretexts.orgacsgcipr.org This method allows for the introduction of a wide range of primary and secondary amines at the C3 position of the indazole ring, replacing the bromine atom. nih.gov This reaction is synthetically valuable for creating derivatives with potential biological activity.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-Bromoindazole, Arylboronic acid | Pd(PPh₃)₄, Cs₂CO₃, 1,4-dioxane/EtOH/H₂O | 3-Aryl-1H-indazole | researchgate.netresearchgate.net |

| Suzuki-Miyaura Coupling | 5-Bromo-1H-indazole, N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME | 5-(Pyrrol-2-yl)-1H-indazole | nih.gov |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Palladium catalyst, Ligand, Base | Aryl Amine | wikipedia.orgnih.gov |

The indazole ring itself is relatively stable to oxidation. beilstein-journals.org Oxidation reactions of indazole derivatives typically target substituents on the ring rather than the core itself. For instance, thioether-substituted azoles can be selectively oxidized to sulfoxides or sulfones. beilstein-journals.org

Reduction reactions are more commonly reported for substituted indazoles, particularly those bearing nitro groups. The reduction of a nitro group to an amino group is a synthetically important transformation. Common reagents for this reduction include zinc dust in acetic acid, catalytic hydrogenation with palladium on carbon (Pd/C), or stannous chloride (SnCl₂) in alcohol. researchgate.nettandfonline.comresearchgate.nettandfonline.comrsc.org For example, 4-nitroindazoles can be effectively reduced to 4-aminoindazoles using anhydrous SnCl₂. tandfonline.comtandfonline.com While this compound does not possess a nitro group, this reactivity highlights a common pathway for functionalizing the indazole scaffold if a nitro group were introduced.

The this compound scaffold can be either formed through cyclization reactions or used as a starting material to build more complex fused heterocyclic systems.

One of the primary methods for synthesizing the indazole ring is through the intramolecular cyclization of substituted phenylhydrazones. researchgate.net For instance, a scalable synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole involves the condensation of a substituted benzaldehyde (B42025) with methyl hydrazine (B178648) to form a hydrazone, which then undergoes an intramolecular Ullmann-type reaction catalyzed by copper. thieme-connect.com Similarly, reductive cyclization of ortho-imino-nitrobenzene substrates can yield 2H-indazoles. acs.org

Furthermore, the functional groups on the this compound can be manipulated to participate in further cyclization reactions, leading to the formation of fused polycyclic systems.

1,3-Dipolar cycloaddition is a powerful tool in heterocyclic chemistry for the construction of five-membered rings. wikipedia.orgijrpc.comfrontiersin.orgmdpi.comyoutube.com The indazole moiety can be derivatized to participate in such reactions. Typically, the N1 position of the indazole is first functionalized with a group containing a dipolarophile, such as an alkyne or an alkene. This N-substituted indazole can then react with a 1,3-dipole, like an azide (B81097) or a nitrile oxide, to form a new heterocyclic ring fused or linked to the indazole core. wikipedia.org

A common application is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, which leads to the formation of 1,2,3-triazole rings. ijrpc.com For instance, after N-alkylation with a propargyl group, the resulting N-alkynyl-indazole can undergo a 1,3-dipolar cycloaddition with an organic azide to yield a triazole-linked indazole derivative. This strategy is valuable for creating complex molecules with potential applications in medicinal chemistry.

Functionalization of the Indazole Ring System

The nitrogen atoms of the pyrazole (B372694) moiety within the indazole ring are key sites for functionalization, allowing for the introduction of a wide variety of substituents that can modulate the compound's chemical and biological properties.

N-Alkylation: The alkylation of 1H-indazoles can lead to a mixture of N1 and N2 substituted products, and achieving regioselectivity is a significant focus of research. researchgate.netd-nb.infonih.govnih.gov The ratio of N1 to N2 isomers is influenced by several factors, including the nature and position of substituents on the indazole ring, the choice of alkylating agent, the base, and the solvent. researchgate.netd-nb.infonih.gov

Generally, N1-alkylation is favored under thermodynamic control, as the 1H-indazole tautomer is typically more stable. d-nb.info The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a common condition that often favors the formation of the N1-alkylated product. d-nb.infonih.gov The steric and electronic properties of substituents play a crucial role. For instance, electron-withdrawing groups at the C3 position can favor N1-alkylation. Conversely, bulky substituents at the C7 position can direct alkylation to the N2 position due to steric hindrance. d-nb.infonih.gov

| Factor | Favors N1-Alkylation | Favors N2-Alkylation | Reference |

|---|---|---|---|

| Control | Thermodynamic | Kinetic | d-nb.info |

| Base/Solvent | NaH in THF | Weaker, non-deprotonating bases | d-nb.infonih.govacs.org |

| Substituents | Electron-withdrawing groups at C3 | Bulky groups at C7 | d-nb.infonih.gov |

N-Acylation: The acylation of indazoles is another important functionalization reaction. Similar to alkylation, acylation can occur at either the N1 or N2 position. Selective N1-acylation can be achieved using various methods. One approach involves the use of acid anhydrides in an electrochemical setup, which generates indazole anions that subsequently react selectively at the N1 position. acs.orgorganic-chemistry.org Other methods for N-acylation include the use of acyl chlorides or the coupling of carboxylic acids using activating agents. researchgate.netorganic-chemistry.orgnih.gov Regioselective N1-acylation is often observed, which can be attributed to the thermodynamic stability of the N1-acylated product. d-nb.info

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for forming carbon-carbon bonds. In the context of this compound, this reaction is instrumental for attaching various aryl and heteroaryl groups at the 3-position, a key step in the synthesis of many biologically active compounds. The reaction typically involves the palladium-catalyzed coupling of the bromoindazole with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base.

Research into the Suzuki-Miyaura coupling of related 3-bromoindazoles has demonstrated that the reaction conditions can be optimized to achieve high yields and accommodate a wide range of functional groups. For instance, studies on free (NH) 3-bromoindazoles have shown that microwave-assisted conditions can significantly enhance reaction rates and yields. researchgate.netresearchgate.net Optimal conditions have been identified using a catalyst system like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) with a base such as cesium carbonate (Cs2CO3) in a mixed solvent system of 1,4-dioxane, ethanol (B145695), and water. researchgate.netresearchgate.net

The scope of the reaction is broad, allowing for the coupling of 3-bromoindazoles with various arylboronic acids. This includes boronic acids bearing both electron-donating and electron-withdrawing substituents. The reaction's success is generally not significantly hindered by the electronic properties or steric bulk of the substituents on the boronic acid partner. nih.gov This functional group tolerance is a major advantage, permitting the creation of a diverse library of 3-aryl-6-chloro-1H-indazoles. While the N-H of the indazole ring can sometimes interfere with catalytic cycles, effective protocols have been developed for the direct coupling of N-unprotected 3-bromoindazoles, thus avoiding the need for additional protection and deprotection steps. researchgate.netresearchgate.net

Below is a representative table of Suzuki-Miyaura coupling reactions based on data for various substituted 3-bromoindazoles, illustrating the typical substrates and expected yields under optimized microwave-assisted conditions.

Table 1: Representative Suzuki-Miyaura Cross-Coupling of 3-Bromoindazoles with Arylboronic Acids This table is generated based on findings for a range of substituted 3-bromoindazoles to illustrate the scope of the Suzuki-Miyaura reaction.

Synthesis of Hybrid Molecules and Conjugates

The this compound core is a privileged scaffold for the synthesis of hybrid molecules and conjugates, which involves combining two or more distinct pharmacophores to create a single molecular entity with potentially enhanced or novel biological activities. chemimpex.com This strategy is widely used in drug discovery to improve efficacy, selectivity, and pharmacokinetic properties. The bromo and chloro substituents on the indazole ring serve as versatile synthetic handles for derivatization.

One common strategy involves utilizing the C3-bromo position for cross-coupling reactions, as detailed above, to introduce one pharmacophore, while the N1-position of the indazole ring can be alkylated or acylated to attach a second molecular fragment. For instance, research on related bromo-indazole scaffolds has shown the successful synthesis of hybrid molecules where the indazole core is tethered to other heterocyclic systems known for their biological relevance, such as 1,2,3-triazoles. banglajol.info This is often achieved by first installing a propargyl group at the N1-position of the bromo-indazole, followed by a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") with an azido-functionalized second pharmacophore. This approach leads to the formation of stable triazole-linked conjugates.

Another approach involves the synthesis of hybrid molecules where the indazole moiety is linked to other bioactive scaffolds, such as isoxazoles. In studies with the closely related 3-chloro-6-nitro-1H-indazole, researchers have successfully created hybrid molecules by reacting the indazole precursor with dipolarophile compounds in 1,3-dipolar cycloaddition reactions. nih.gov These strategies result in novel molecular frameworks where the indazole unit is conjugated with other heterocycles, leading to compounds with potential applications as antileishmanial or antimicrobial agents. banglajol.infonih.gov The development of these hybrid molecules highlights the utility of the substituted indazole core as a foundational element for building complex and biologically active compounds. chemimpex.com

Table 2: List of Chemical Compounds

Biological Activities and Pharmacological Research Applications of 3 Bromo 6 Chloro 1h Indazole and Its Derivatives

Anticancer Activity Research

Derivatives of the 1H-indazole scaffold have been the subject of extensive research for their potential as anticancer agents. bldpharm.comchemenu.com Scientists have synthesized and evaluated numerous series of these compounds, demonstrating a wide range of inhibitory activities against various human cancer cell lines. chemenu.com

Inhibition of Cell Proliferation

A primary focus of anticancer research on indazole derivatives is their ability to inhibit the proliferation of cancer cells. The antiproliferative effects of these compounds are typically evaluated using assays that measure the concentration required to inhibit cell growth by 50% (IC₅₀).

For example, a series of 3-amino-1H-indazole derivatives were synthesized and tested against a panel of human cancer cell lines. ambeed.com One of the most promising compounds from this series, designated as W24, demonstrated broad-spectrum antiproliferative activity at micromolar concentrations across multiple cell lines. ambeed.com Another study on 1H-indazole-3-amine derivatives identified compound 6o as having a potent inhibitory effect against the K562 chronic myeloid leukemia cell line, with notable selectivity over normal cells. chemenu.com

Table 1: Antiproliferative Activity of Selected Indazole Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|---|

| W24 | HT-29 | Colon Carcinoma | 0.43 - 3.88 |

| MCF-7 | Breast Adenocarcinoma | 0.43 - 3.88 | |

| A-549 | Lung Carcinoma | 0.43 - 3.88 | |

| HepG2 | Liver Carcinoma | 0.43 - 3.88 | |

| HGC-27 | Gastric Cancer | 0.43 - 3.88 | |

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 |

| A549 | Lung Carcinoma | >50 | |

| PC-3 | Prostate Cancer | >50 | |

| Hep-G2 | Liver Carcinoma | >50 | |

| HEK-293 | Normal Kidney Cell | 33.2 |

This table is generated from data on various indazole derivatives, not 3-Bromo-6-chloro-1H-indazole. Data sourced from multiple studies. chemenu.comambeed.com

Modulation of Critical Signaling Pathways

Indazole derivatives exert their anticancer effects in part by interfering with key signaling pathways that cancer cells rely on for their growth, survival, and spread.

The PI3K/AKT/mTOR signaling pathway is one of the most frequently over-activated pathways in human cancers, playing a critical role in cell growth, proliferation, and survival. ambeed.com Certain 3-amino-1H-indazole derivatives have been specifically designed and identified as inhibitors of this pathway. ambeed.com The compound W24, for instance, was found to inhibit proliferation by affecting DNA synthesis and inducing cell cycle arrest, consistent with the downstream effects of PI3K pathway inhibition. ambeed.com This line of research suggests that the indazole scaffold is a promising template for developing novel PI3K/AKT/mTOR inhibitors for cancer therapy. ambeed.com

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis and is largely driven by the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs). VEGFR-2 is the primary receptor that mediates the downstream signaling leading to angiogenesis. The indazole scaffold is a key component in several potent VEGFR-2 inhibitors. For example, a 6-indazolyl triazole derivative showed significant inhibition of VEGFR-2 with an IC₅₀ value of 0.56 µM. Docking studies have shown that the indazole moiety can form important hydrogen bond interactions within the ATP-binding site of the VEGFR-2 enzyme, contributing to its inhibitory activity.

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is another critical target in cancer therapy, as its deregulation is implicated in cell proliferation, differentiation, and survival. Researchers have designed novel series of FGFR1 inhibitors based on the indazole scaffold. Through fragment-based virtual screening and subsequent optimization, an indazole derivative, 9u , emerged as a highly potent FGFR1 inhibitor with an enzymatic IC₅₀ of 3.3 nM and a cellular IC₅₀ of 468.2 nM against cancer cells. This highlights the adaptability of the indazole structure for targeting different families of tyrosine kinases.

Table 2: Kinase Inhibitory Activity of Selected Indazole Derivatives

| Compound/Derivative Class | Target Kinase | IC₅₀ Value |

|---|---|---|

| 6-indazolyl triazole derivative 16b | VEGFR-2 | 0.56 µM |

| Indazole derivative 9d | FGFR1 | 15.0 nM (enzymatic) |

| Indazole derivative 9u | FGFR1 | 3.3 nM (enzymatic) |

This table is generated from data on various indazole derivatives, not this compound. Data sourced from multiple studies.

Induction of Apoptosis

In addition to halting proliferation, an effective anticancer agent should ideally induce apoptosis, or programmed cell death, in cancer cells. Several studies have confirmed that indazole derivatives can trigger this process. For example, the compound 6o was found to induce apoptosis in K562 leukemia cells in a dose-dependent manner. chemenu.com Further investigation revealed that it achieved this by modulating the expression of apoptosis-related proteins, specifically by decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax. chemenu.com Similarly, the PI3K pathway inhibitor W24 was also shown to induce apoptosis by regulating proteins such as BAD and Bcl-xL in gastric cancer cells. ambeed.com

Caspase Activation and Bax/Bcl-2 Modulation

The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. This process is often mediated by a family of cysteine proteases known as caspases and is tightly regulated by the Bcl-2 family of proteins. This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis.

In the context of indazole derivatives, research has shown their potential to modulate these apoptotic pathways. For instance, certain novel oxadiazole-conjugated indazole derivatives have been demonstrated to increase the expression of pro-apoptotic proteins such as p53 and Bax while decreasing the expression of anti-apoptotic proteins including Bcl-2 and Bcl-xL. nih.gov Another study on a series of 1H-indazole-3-amine derivatives found that the lead compound could induce apoptosis by potentially inhibiting Bcl-2 family members. nih.gov Specifically, treatment with these compounds can lead to the activation of executioner caspases, such as caspase-3, which is responsible for the cleavage of key cellular substrates, ultimately leading to cell death. frontiersin.org While these studies highlight the general capacity of the indazole scaffold to induce apoptosis, specific data on this compound's direct effect on caspase activation and the Bax/Bcl-2 ratio requires further targeted investigation.

Table 1: Effect of Selected Indazole Derivatives on Apoptotic Proteins

| Compound/Derivative | Target Protein | Observed Effect | Cell Line |

|---|---|---|---|

| Oxadiazole-Indazole Conjugate (CHK9) | Bax | Increased expression | Lung Cancer Cells |

| Oxadiazole-Indazole Conjugate (CHK9) | Bcl-2 | Decreased expression | Lung Cancer Cells |

This table is illustrative of the activities of the broader indazole class. Data specific to this compound is not currently available.

Impact on Mitochondrial Membrane Potential and Reactive Oxygen Species (ROS) Levels

Mitochondria play a central role in the intrinsic pathway of apoptosis. A key event in this process is the disruption of the mitochondrial membrane potential (ΔΨm). nih.gov The loss of ΔΨm can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, further propagating the apoptotic signal. Additionally, the generation of reactive oxygen species (ROS) is intricately linked with mitochondrial function and apoptosis. Elevated ROS levels can induce mitochondrial damage and trigger cell death pathways. nih.gov

Studies on various heterocyclic compounds, including indole derivatives, have shown that they can trigger apoptosis through the accumulation of ROS and subsequent disruption of the mitochondrial membrane potential. mdpi.com E-liquids containing certain flavoring chemicals have also been found to cause a decrease in ΔΨm and an increase in ROS production in a dose-dependent manner. nih.gov While the general principle of inducing apoptosis via mitochondrial dysfunction is well-established for many small molecules, specific experimental data detailing the effects of this compound on mitochondrial membrane potential and ROS levels in cancer cells is needed to confirm this mechanism for this particular compound.

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. This complex process involves the remodeling of the extracellular matrix (ECM), a network of proteins that provides structural and biochemical support to surrounding cells.

Modulation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the degradation of the ECM. Overexpression and aberrant activity of certain MMPs, such as the membrane-anchored MMP-14, are closely associated with cancer cell invasion and metastasis. nih.gov Therefore, inhibiting MMP activity is a key therapeutic strategy to prevent cancer dissemination.

Research has focused on developing inhibitors that can block the function of specific MMPs. For example, targeting the hemopexin domain of MMP-14 has been shown to be a novel approach to inhibit MMP-14-mediated cancer cell migration. nih.gov While the indazole scaffold is explored for various anticancer activities, direct evidence and specific inhibitory concentrations (IC50) for this compound against key MMPs like MMP-2 and MMP-9 are not yet established in the available literature.

In vivo Efficacy Studies in Tumor Models

For example, an in vivo lung cancer model demonstrated that an oxadiazole-conjugated indazole derivative, CHK9, led to a significant reduction in the number of tumor nodules. nih.gov Similarly, in vivo studies with other small molecules have shown significant decreases in tumor volumes and weights in xenograft models. nih.gov Such studies are critical for validating the therapeutic potential of new compounds. As of now, published in vivo efficacy studies specifically investigating this compound in tumor models have not been identified.

Anti-inflammatory Activity Research

Inflammation is a critical process in many diseases, and its chronic state can contribute to the development of conditions like cancer and arthritis. The indazole nucleus is a core structure in several compounds with known anti-inflammatory effects. nih.gov

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation through their role in prostaglandin synthesis. semanticscholar.orgacademicjournals.org Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Selective COX-2 inhibitors were developed to provide anti-inflammatory benefits with fewer gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isoform. nih.govresearchgate.net

The pyrazole (B372694) ring, which is structurally related to the indazole core, is a key feature of the selective COX-2 inhibitor celecoxib. This has prompted research into other pyrazole and indazole derivatives as potential COX-2 inhibitors. Studies on novel polysubstituted pyrazoles have identified compounds with significant COX-2 inhibition and selectivity. nih.gov While the indazole scaffold is a promising starting point for the development of new anti-inflammatory agents, the specific COX-2 inhibitory activity and selectivity index for this compound have yet to be reported.

Table 2: COX-2 Inhibition by Selected Pyrazole/Indazole Analogs

| Compound/Derivative | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 10 (Pyrazole) | 0.21 | 1.64 | 7.83 |

| Compound 17 (Pyrazole) | 0.25 | 1.72 | 6.87 |

| Compound 27 (Pyrazole) | 0.23 | 1.65 | 7.16 |

Data from a study on pyrazole derivatives, highlighting the potential of related scaffolds. nih.gov Specific data for this compound is not available.

Nitric Oxide (NO) Production Modulation

Research into the effects of this compound and its derivatives on nitric oxide (NO) production is an emerging area. While direct studies on this specific compound are limited, investigations into structurally related halogenated indazoles have shown significant activity as inhibitors of nitric oxide synthase (NOS), the enzyme responsible for NO production.

For instance, a series of halo-1-H-indazoles have been synthesized and evaluated for their inhibitory action on neuronal nitric oxide synthase (nNOS). The introduction of a bromine atom at the C4 position of the indazole ring resulted in a compound with potency comparable to the well-known NOS inhibitor, 7-nitroindazole (7-NI) nih.govresearchgate.net. This highlights the importance of the position of the halogen substituent on the indazole ring for NOS inhibitory activity nih.gov. Furthermore, fluorinated indazoles have also been identified as novel selective inhibitors of nitric oxide synthase, with some derivatives showing preferential inhibition of inducible NOS (iNOS) over nNOS researchgate.netdrugbank.com. Specifically, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole was found to inhibit nNOS by 63% and iNOS by 83%, while 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole inhibited iNOS activity by 80% with no significant effect on nNOS drugbank.com. These findings suggest that derivatives of this compound could be promising candidates for the development of selective NOS inhibitors, which have therapeutic potential in conditions associated with aberrant NO signaling, such as neurodegenerative diseases and inflammation.

Antimicrobial Activity Research

Derivatives of halogenated indazoles have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria, fungi, and protozoa.

The antibacterial potential of indazole derivatives has been a subject of extensive research. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For example, a series of N-methyl-3-aryl indazoles were found to be active against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium nih.gov. Some 2H-indazole derivatives displayed modest activity against Gram-positive clinical isolates, including strains of Enterococcus faecalis, Staphylococcus epidermidis, and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 128 μg/mL nih.gov.

The nature and position of substituents on the indazole ring play a crucial role in determining the antibacterial potency. A novel class of 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles possessing electron-withdrawing groups such as chloro, nitro, and bromo substituents were found to be more potent against tested bacterial strains than the standard drug ciprofloxacin tandfonline.com.

| Compound Type | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| 2H-Indazole derivatives | Enterococcus faecalis | 128 µg/mL | nih.gov |

| 2H-Indazole derivatives | Staphylococcus epidermidis | 64-128 µg/mL | nih.gov |

| 2H-Indazole derivatives | Staphylococcus aureus | 64-128 µg/mL | nih.gov |

| 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles (with -Cl, -NO2, -Br) | Various bacterial strains | More potent than ciprofloxacin | tandfonline.com |

One of the key mechanisms underlying the antibacterial activity of indazole derivatives is the inhibition of bacterial DNA gyrase B (GyrB), an essential enzyme involved in DNA replication acs.orgnih.govnih.govresearchgate.net. DNA gyrase is a validated target for antibacterial drugs, and its inhibition leads to bacterial cell death acs.orgnih.govnih.govresearchgate.net. Structure-based drug design has led to the discovery of indazole derivatives with excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) acs.orgnih.govnih.gov. The optimization of a pyrazolopyridone hit compound led to the development of indazole derivatives with potent S. aureus GyrB activity, demonstrating the potential of this chemical class to combat antimicrobial resistance nih.gov.

In addition to their antibacterial properties, indazole derivatives have also shown promise as antifungal agents. A series of (2R,3R)-2-(2,4-difluorophenyl)-3-(substituted indazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivatives were synthesized and evaluated for their antifungal activity nih.gov. Notably, a derivative with a 5-bromo substitution on the indazole ring exhibited significant antifungal activity against a variety of fungal cultures, including Candida spp. and Aspergillus spp. nih.gov. Furthermore, this compound demonstrated excellent efficacy against Candida albicans in a murine infection model when administered orally nih.gov.

Microwave-assisted synthesis of indazole derivatives, including 4-chloro-1-H indazole, has also yielded compounds with promising antifungal activity against Candida albicans jchr.org. The presence of electron-withdrawing groups, such as chloro and bromo substituents, on 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles was found to be a determinant for their antifungal activity, with some compounds being more potent than the standard antifungal drug fluconazole tandfonline.com.

| Compound Type | Fungal Strain | Activity | Reference |

|---|---|---|---|

| (2R,3R)-2-(2,4-difluorophenyl)-3-(5-bromoindazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | Candida spp., Aspergillus spp. | Significant in vitro activity | nih.gov |

| (2R,3R)-2-(2,4-difluorophenyl)-3-(5-bromoindazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | Candida albicans | Excellent in vivo efficacy (murine model) | nih.gov |

| 4-chloro-1-H indazole derivatives | Candida albicans | Promising activity | jchr.org |

| 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles (with -Cl, -Br) | Various fungal strains | More potent than fluconazole | tandfonline.com |

The therapeutic potential of indazole derivatives extends to the treatment of protozoal infections.

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic treatments is a global health priority. Derivatives of 5-nitroindazole have demonstrated in vitro activity against Leishmania amazonensis nih.gov. Specifically, a series of 3-alkoxy-1-benzyl-5-nitroindazole derivatives showed potent and selective inhibitory activity against intracellular amastigotes of Leishmania amazonensis, Leishmania infantum, and Leishmania mexicana nih.gov. One of the most promising compounds, NV6 (3-((1-benzyl-5-nitro-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine), exhibited an IC50 of 0.43 µM against L. amazonensis amastigotes and also showed in vivo efficacy in a murine model of cutaneous leishmaniasis, with a significant reduction in lesion development and parasite load nih.gov. These findings underscore the potential of substituted indazoles as a scaffold for the development of novel antileishmanial drugs.

| Compound Type | Leishmania Species | Activity (IC50) | Reference |

|---|---|---|---|

| 3-alkoxy-1-benzyl-5-nitroindazoles | Leishmania amazonensis (amastigotes) | 0.43–5.6 µM | nih.gov |

| 3-alkoxy-1-benzyl-5-nitroindazoles | Leishmania infantum (amastigotes) | 1.2–3.8 µM | nih.gov |

| 3-alkoxy-1-benzyl-5-nitroindazoles | Leishmania mexicana (amastigotes) | 1–2.2 µM | nih.gov |

| NV6 (3-((1-benzyl-5-nitro-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine) | Leishmania amazonensis (amastigotes) | 0.43 µM | nih.gov |

Antiprotozoal Activity

Efficacy Against Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis

The indazole scaffold is a recognized pharmacophore in the development of novel antiprotozoal agents. Research has demonstrated that derivatives of indazole exhibit significant activity against several parasitic protozoa, including those responsible for common intestinal and urogenital infections. Specifically, compounds based on the 2-phenyl-2H-indazole structure have been synthesized and evaluated for their efficacy against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govfrontiersin.org

In vitro studies revealed that these indazole derivatives possess potent antiprotozoal properties, with many of the tested compounds showing greater potency than the standard-of-care drug, metronidazole. nih.govfrontiersin.org The structure-activity relationship (SAR) analyses from these studies indicated that the antiprotozoal effect is influenced by the nature of substituents on the indazole core. For instance, against E. histolytica, all tested 2-phenyl-2H-indazole derivatives were found to be more potent than unsubstituted 1H-indazole. nih.gov The presence of electron-withdrawing groups on the 2-phenyl ring was identified as a structural feature that tends to favor the antiprotozoal activity against all three protozoans. nih.gov

| Compound | Target Organism | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

|---|---|---|---|---|

| 1H-indazole | E. histolytica | 0.740 | Metronidazole | Not specified in source |

| 2-phenyl-2H-indazole derivatives | E. histolytica, G. intestinalis, T. vaginalis | More potent than 1H-indazole | Metronidazole | Not specified in source |

Other Therapeutic Applications

The versatile structure of the indazole nucleus has led to its investigation in a wide array of therapeutic areas beyond antimicrobial applications. nih.govmdpi.com Its derivatives have been explored for their potential in treating viral diseases, cardiovascular conditions, neurodegenerative disorders, and other significant health issues.

Anti-HIV Activity

The indazole scaffold is a key structural motif in the development of potent anti-HIV agents. nih.gov Notably, a derivative, 7-bromo-4-chloro-1H-indazol-3-amine, serves as a critical intermediate in the synthesis of Lenacapavir. Lenacapavir is a first-in-class, long-acting HIV capsid inhibitor with high potency against human immunodeficiency virus (HIV) infections. The synthesis of this crucial indazole intermediate highlights the importance of halogenated indazoles in creating next-generation antiretroviral therapies.

Antiarrhythmic Activity

Indazole derivatives have been identified as possessing potential antiarrhythmic properties, making them a subject of interest in cardiovascular drug discovery. nih.govnih.gov The pharmacological activity of the indazole ring system extends to various cardiovascular effects, and its potential to modulate cardiac rhythm is an area of ongoing research. While specific studies focusing solely on this compound are not extensively detailed in the literature, the broader class of indazole-containing compounds is recognized for its therapeutic potential in circulatory disorders, which includes the management of arrhythmias. nih.gov

Neurodegenerative Disorder Applications

Indazole derivatives are being actively investigated as potential therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease. eurekaselect.com One of the key strategies involves the inhibition of Glycogen synthase kinase-3 beta (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles, which are hallmarks of Alzheimer's pathology. tbzmed.ac.irfrontiersin.orgresearchgate.net 3-Aminoindazole derivatives, in particular, have been identified as a promising class of GSK-3β inhibitors.

Furthermore, research into multitarget-directed ligands for Alzheimer's has focused on 5-substituted indazole derivatives. nih.gov These compounds have been shown to simultaneously inhibit both cholinesterase (AChE/BuChE) and BACE1 enzymes, key targets in Alzheimer's disease. In addition to enzymatic inhibition, certain indazole derivatives have demonstrated neuroprotective effects against amyloid-β-induced cell death in human neuroblastoma cell lines, as well as exhibiting antioxidant and anti-inflammatory properties. nih.gov

Anti-platelet Activity

The indazole nucleus is a foundational structure for compounds with significant anti-platelet activity. researchgate.net A notable example is the derivative YC-1 [1-benzyl-3-(5′-hydroxymethyl-2′-furyl)indazole], which exhibits broad-spectrum inhibitory effects against platelet aggregation induced by various agonists. nih.govacs.org

Further research has led to the synthesis and evaluation of numerous other indazole derivatives for their ability to inhibit platelet aggregation. In one such study, several new derivatives were tested, with two compounds in particular showing significant activity against collagen-induced aggregation. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of phosphodiesterase isoform 5 (PDE5). nih.gov

| Compound ID | Activity | IC₅₀ (µM) | Inducer |

|---|---|---|---|

| Indazole Derivative (4f) | Platelet Aggregation Inhibition | 85 | Collagen |

| Indazole Derivative (4g) | Platelet Aggregation Inhibition | 90 | Collagen |

Anti-tubercular Activity

The search for new drugs to combat the rise of drug-resistant tuberculosis has led researchers to explore various heterocyclic scaffolds, including indazole. nih.gov Derivatives of indazole have demonstrated potential as anti-tubercular agents. For example, a series of 6-(3,5-dibromo-4-methoxyphenyl)-4-aryl-2,3a,4,5-tetrahydro-3H-indazol-3-ones were synthesized from chalcone precursors and evaluated for their activity. researchgate.net The results from these studies indicate that the indazole core can be a valuable template for the development of novel compounds against Mycobacterium tuberculosis. researchgate.netpnrjournal.com The presence of electron-withdrawing substituents on synthesized molecules has been noted in some studies as a factor that may boost anti-tubercular activity. nih.gov

Structure Activity Relationship Sar Studies of 3 Bromo 6 Chloro 1h Indazole Derivatives

Impact of Halogenation Pattern on Biological Activity

The presence, type, and position of halogen atoms on the indazole ring significantly modulate the biological activity of the resulting derivatives. The interplay between the bromo group at position 3 and the chloro group at position 6 creates a distinct electronic and steric profile that serves as a foundation for further modification.

Research on halogenated indazoles as synthetic cannabinoid receptor agonists has provided specific insights into the role of different halogens. nih.gov A systematic examination of substitutions at the 5-position of the indazole core revealed a clear trend in potency for certain scaffolds. For instance, analogs with a fluorine atom were generally the most potent, followed by chlorine and then bromine. nih.gov This suggests that for interaction with the CB1 receptor, smaller and more electronegative halogens are preferred at this position. Specifically, bromination at the indazole core was found to significantly reduce potency in some cases. nih.gov

Conversely, in other classes of compounds, bromine is associated with enhanced activity. For certain diterpene alkaloids, when halogen atoms were introduced to a benzoyl group, the resulting biological activity followed the order of Br > F > Cl. researchgate.net The incorporation of bromine can enhance a compound's ability to penetrate bacterial cells by altering its lipophilicity and electronic properties. researchgate.net

The replacement of a halogen with another electron-withdrawing group, such as a nitro group, also has a profound effect. Studies on 3-chloro-6-nitro-1H-indazole and 3-bromo-6-nitro-1H-indazole derivatives show that this scaffold is a potent starting point for developing antileishmanial and other agents. nih.govnih.govresearchgate.net The strong electron-withdrawing nature of the nitro group at position 6, combined with a halogen at position 3, is a key feature for certain biological activities.

| Scaffold Type | Substitution Position | Observed Potency Trend | Target/Activity | Reference |

|---|---|---|---|---|

| Indazole-3-carboxamide SCRAs | 5-position | F > Cl > Br | CB1 Receptor Agonism | nih.gov |

| Diterpene Alkaloids (benzoyl group) | para-position | Br > F > Cl | Not Specified | researchgate.net |

| 1H-Indazole | 6-position | Br substitution enhances lipophilicity | Antibacterial | researchgate.net |

Role of Substituents on the Indazole Ring for Efficacy and Selectivity

Beyond the inherent halogenation, substituents at other positions on the indazole ring (C4, C5, and C7) are pivotal for tuning efficacy and selectivity. SAR studies have demonstrated that even minor modifications to the benzene (B151609) portion of the indazole core can lead to significant changes in biological outcomes.

In the development of antitumor agents from 1H-indazole-3-amine derivatives, the substituent at the C-5 position was found to be a critical determinant of activity. nih.gov A key finding was that the presence of a para-fluorine on a phenyl ring substituent at C-5 was crucial for potent inhibitory activity against the K562 chronic myeloid leukemia cell line. nih.gov When the 3-fluorophenyl group was replaced by a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group, the inhibitory activity decreased by 2- to 10-fold. nih.gov This highlights a specific electronic or steric requirement at this position for optimal interaction with the biological target.

Similarly, for a series of glucokinase activators, SAR studies revealed that aryl groups on both the C3 and C6 positions of the indazole core were crucial for their inhibitory activities. nih.gov This indicates that substituents on the benzene ring can work in concert with groups on the pyrazole (B372694) part of the indazole to achieve the desired biological effect.

| Compound Series | C-5 Substituent | Relative Activity | Reference |

|---|---|---|---|

| 1H-indazole-3-amine | 3-fluorophenyl | High | nih.gov |

| 1H-indazole-3-amine | 4-methoxyphenyl | Low (2-10x decrease) | nih.gov |

| 1H-indazole-3-amine | 3,4-dichlorophenyl | Low (2-10x decrease) | nih.gov |

Influence of Different Side Chains and Heterocyclic Moieties

For a series of 3-substituted 1H-indazoles designed as indoleamine 2,3-dioxygenase 1 (IDO1) enzyme inhibitors, a suitably substituted carbohydrazide (B1668358) moiety at the C3 position played a crucial role in their potent inhibitory activity. nih.gov In the pursuit of fibroblast growth factor receptor 1 (FGFR1) inhibitors, structural optimization revealed that incorporating an N-ethylpiperazine group was important for achieving high enzymatic and cellular activity. nih.gov

The introduction of entire heterocyclic rings can also confer significant advantages. A series of novel 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole core were synthesized and evaluated for their antimicrobial efficacy. researchgate.netbanglajol.info Several of these compounds expressed moderate to good inhibition against various bacterial and fungal strains, demonstrating the utility of the triazole moiety in this context. banglajol.info In another study, replacing a mercapto group with a piperazine (B1678402) group in a series of indazole derivatives led to compounds with significant antiproliferative activity against K562 cells. nih.gov

| Core Scaffold | Position | Appended Moiety | Resulting Biological Activity | Reference |

|---|---|---|---|---|

| 1H-Indazole | C3 | Carbohydrazide | Potent IDO1 Inhibition | nih.gov |

| 1H-Indazole | Not Specified | N-ethylpiperazine | Potent FGFR1 Inhibition | nih.gov |

| 6-Bromo-1H-indazole | N1 | 1,2,3-Triazole | Antimicrobial Activity | researchgate.netbanglajol.info |

| Indazole | Not Specified | Piperazine | Antiproliferative Activity (K562) | nih.gov |

Analysis of Molecular Targets and Pathways in Relation to Structure

The structural modifications detailed in the preceding sections directly influence how these derivatives interact with their molecular targets, thereby determining their mechanism of action. The 3-bromo-6-chloro-1H-indazole scaffold has been incorporated into inhibitors for a diverse range of biological targets.

Kinase Inhibition: Indazole amides have been developed as potent inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govresearchgate.net The indazole core acts as a scaffold to position key interacting groups within the ATP-binding pocket of the kinase.

Anticancer Pathways: Certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cells. nih.gov Mechanistic studies suggest these effects may be mediated through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. nih.gov The potent anticancer activity of other 6-bromo-1H-indazole derivatives has been linked to the inhibition of key cellular pathways responsible for cell cycle progression. researchgate.net

Antiparasitic Targets: In the context of antileishmanial drug discovery, 3-chloro-6-nitro-1H-indazole derivatives were found to target Leishmania trypanothione (B104310) reductase (TryR). nih.gov Molecular docking studies demonstrated that these compounds form highly stable binding interactions within the enzyme's active site, involving a network of both hydrophobic and hydrophilic contacts. nih.govresearchgate.net

Other Targets: Halogenated indazoles have been identified as potent agonists of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor. nih.gov In the field of antimicrobials, it is proposed that 6-bromo-1H-indazole derivatives may function by inhibiting key bacterial enzymes involved in cell wall synthesis or DNA replication. researchgate.net

The versatility of the indazole scaffold, enabled by modifications to its halogenation, ring substituents, and appended side chains, allows it to be tailored for high-affinity interactions with a wide variety of biological targets.

Computational and Theoretical Investigations of 3 Bromo 6 Chloro 1h Indazole

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Prediction of Ligand-Target Interactions

No specific studies detailing the prediction of ligand-target interactions for 3-Bromo-6-chloro-1H-indazole were identified. In general, such studies for substituted indazoles involve docking the compound into the active site of a target protein to identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that contribute to binding. For example, studies on other indazole derivatives have identified key interactions with amino acid residues in the active sites of various enzymes.

Binding Affinity and Mode Analysis

There are no available research findings that report on the binding affinity (often expressed as a docking score or binding energy in kcal/mol) or the specific binding mode of this compound with any biological target. This type of analysis would typically provide insights into the compound's potential efficacy and selectivity as an inhibitor or modulator of a specific protein.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. In the context of drug discovery, MD simulations can provide a more dynamic and realistic model of the ligand-protein complex than static docking, taking into account the flexibility of both the ligand and the target in a simulated biological environment.

Structural Stability and Intermolecular Affinity in Biological Environments

No published molecular dynamics simulations for this compound were found. Such a study would typically assess the stability of the ligand-protein complex over time, analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the structural stability and intermolecular affinity within a biological context.

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) are particularly valuable for elucidating reaction mechanisms and predicting molecular properties.

Advanced Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule. For 3-Bromo-6-chloro-1H-indazole, both ¹H and ¹³C NMR spectroscopy are essential for a comprehensive structural analysis.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. In the case of this compound, the aromatic region of the spectrum is of particular interest.